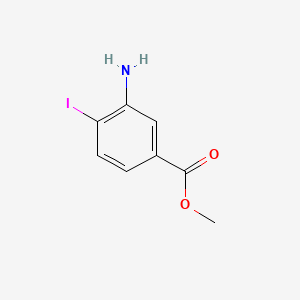

Methyl 3-amino-4-iodobenzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl benzoate derivatives typically involves a series of reactions including esterification, catalytic hydrogenation, amination, and nitration. For example, the synthesis of Methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate involves esterification and catalytic hydrogenation followed by acylamination and nitration . Similarly, the synthesis of Methyl 4-butylamino-3-methyl-5-aminobenzoate is achieved through nitration and reduction, with a focus on optimizing factors such as the ratio of mixed acid and nitration time . These methods could potentially be adapted for the synthesis of Methyl 3-amino-4-iodobenzoate by incorporating an appropriate iodination step.

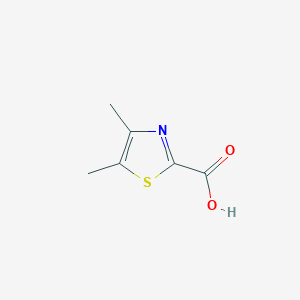

Molecular Structure Analysis

The molecular structure of methyl benzoate derivatives can be complex, with various functional groups attached to the benzene ring. For instance, Methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate features a tricyclic ring system with an exocyclic carbonyl group and a methyl ester group . The molecular structure is often confirmed using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice.

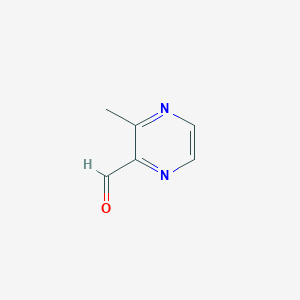

Chemical Reactions Analysis

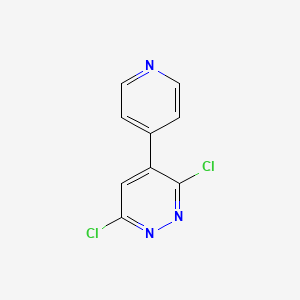

Methyl benzoate derivatives can undergo a variety of chemical reactions. The iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones, for example, produces 2-aryl quinazolin-4(3H)-ones, demonstrating the reactivity of the amino group in such compounds . The reactivity of the nitro group is highlighted in the synthesis of Methyl 4-isonicotinamidobenzoate, where the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride leads to the formation of a new amide bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoate derivatives are influenced by their molecular structure. The presence of different substituents such as amino, nitro, or iodine groups can affect properties like melting point, solubility, and reactivity. For example, the synthesis of Methyl 2-amino-5-fluorobenzoate involves optimizing the yield and purity of the compound, with the final product characterized by melting point, IR, NMR, and GC-MS . The hydrogen bonding patterns observed in compounds like Methyl 4-isonicotinamidobenzoate monohydrate also play a significant role in determining the crystal structure and stability of the compound .

Aplicaciones Científicas De Investigación

Copper Promoted N-Arylation in Synthesis

Methyl 3-amino-4-iodobenzoate is utilized in copper-promoted N-arylation with boronic acids. This methodology is efficient in synthesizing methyl carbazole-3-carboxylate derivatives, which are significant in the synthesis of naturally occurring carbazole alkaloids like clausine C, clausine H, and others (Rasheed et al., 2014).

Difluoromethylation on Multikilogram Scale

In industrial and research contexts, methyl 3-amino-4-iodobenzoate undergoes difluoromethylation. This process has been demonstrated to be safe and practical on a multikilogram scale, showcasing its viability in large-scale chemical production (Sperry & Sutherland, 2011).

Metabolism and Excretion Studies

Research on methyl 3-amino-4-iodobenzoate includes studying its metabolism and excretion in various species. Such studies provide insights into the metabolic pathways and excretion patterns in different organisms, highlighting species-specific metabolic reactions (Wold, Smith, & Williams, 1973).

Aminocarbonylation Reactions

The compound is used in aminocarbonylation reactions involving iodobenzene and iodoalkenes. These reactions are essential in the synthesis of carboxamides and 2-oxo-carboxamide type derivatives, demonstrating its versatility in organic synthesis (Müller et al., 2005).

In Fischer Esterification Experiments

It is also used in Fischer esterification experiments, an essential reaction in organic chemistry education and research. This highlights its utility as a teaching tool and its relevance in academic settings (Kam, Levonis, & Schweiker, 2020).

Synthesis of Uncommon Sugars

Furthermore, methyl 3-amino-4-iodobenzoate is involved in the synthesis of uncommon sugars like 4-amino-2,3-unsaturated sugars, which are relevant in the study of nucleoside antibiotics (Watanabe, Goody, & Fox, 1970).

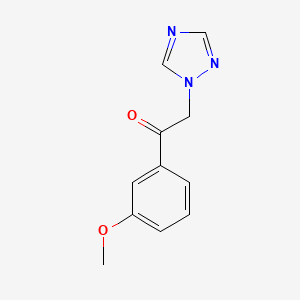

Inhibitory Activity Studies

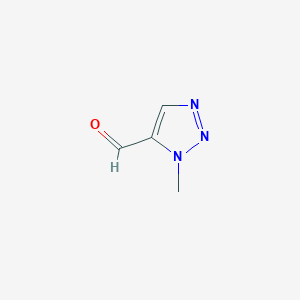

In addition, it is used in the synthesis of 1,2,4-triazole derivatives to study their bioactivity, particularly focusing on diuretic and antidiuretic effects (Kravchenko, 2018).

Sensor Development

Methyl 3-amino-4-iodobenzoate also finds applications in developing fluorescent sensors for metal ion detection, demonstrating its importance in analytical chemistry and bio-imaging (Ye et al., 2014).

Carbonylative Cyclization in Organic Synthesis

It plays a role in palladium-catalysed carbonylation reactions. Depending on substituents, it helps in synthesizing a variety of compounds, showcasing its utility in creating complex organic molecules (Ács et al., 2006).

Crystal Structure Analysis

The compound is essential in crystal structure analysis, providing insights into molecular interactions and packing, which are critical in materials science and pharmaceutical research (Portilla et al., 2007).

Antimicrobial Activity Research

Finally, methyl 3-amino-4-iodobenzoate is employed in synthesizing novel triazoles for antimicrobial screening. This underscores its importance in pharmaceutical research and the development of new antimicrobial agents (Gupta & Mishra, 2017).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that the compound can undergo c-n bond formation via cu-catalyzed cross-coupling with boronic acids . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the biochemical processes of the target cells .

Biochemical Pathways

The compound’s ability to undergo c-n bond formation suggests that it may be involved in the synthesis of carbazole alkaloids . These alkaloids are known to have various biological activities, including anti-inflammatory, antiviral, and anticancer effects .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Given its potential involvement in the synthesis of carbazole alkaloids, it may contribute to the biological activities associated with these compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-amino-4-iodobenzoate. For instance, the compound should be stored in a dark place, sealed in dry, and at room temperature to maintain its stability . Furthermore, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound .

Propiedades

IUPAC Name |

methyl 3-amino-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEBNIVVLJEIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616435 | |

| Record name | Methyl 3-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4-iodobenzoate | |

CAS RN |

412947-54-7 | |

| Record name | Methyl 3-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

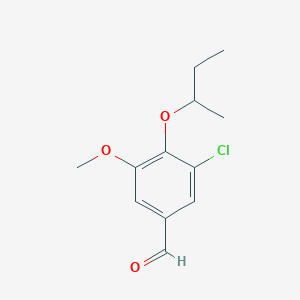

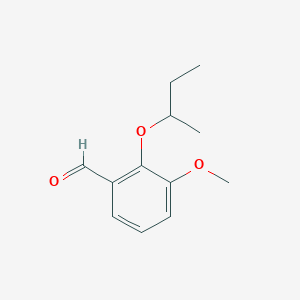

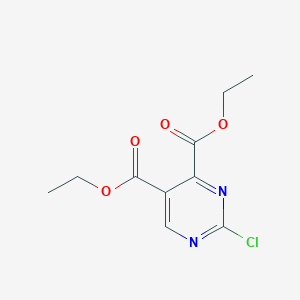

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)

![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)

![Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B1321582.png)

![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)